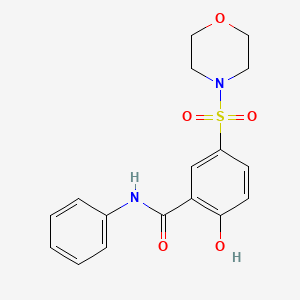

2-hydroxy-5-(morpholinosulfonyl)-N-phenylbenzamide

Description

Properties

IUPAC Name |

2-hydroxy-5-morpholin-4-ylsulfonyl-N-phenylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O5S/c20-16-7-6-14(25(22,23)19-8-10-24-11-9-19)12-15(16)17(21)18-13-4-2-1-3-5-13/h1-7,12,20H,8-11H2,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDSWAMJSTAZACW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)O)C(=O)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-5-(morpholinosulfonyl)-N-phenylbenzamide typically involves a multi-step process. One common method includes the reaction of 2-hydroxy-5-sulfobenzoic acid with morpholine in the presence of a dehydrating agent to form the morpholinosulfonyl derivative. This intermediate is then reacted with N-phenylbenzamide under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and maintain consistent quality.

Chemical Reactions Analysis

Synthetic Routes and Reaction Mechanisms

The synthesis of 2-hydroxy-5-(morpholinosulfonyl)-N-phenylbenzamide involves strategic functionalization of a benzamide scaffold. While direct references to this compound are absent in the provided sources, analogous synthetic strategies from patents and literature inform plausible pathways:

Route 1: Sequential Sulfonation and Amidation

-

Sulfonation of 2-hydroxybenzoic acid :

-

Conversion to sulfonyl chloride :

-

Morpholine coupling :

-

Amide formation :

Route 2: Amidation Followed by Sulfonation

-

Protection of hydroxyl group :

-

Sulfonation :

-

Introduce a sulfonic acid group at position 5 using chlorosulfonic acid.

-

-

Deprotection and sulfonamide formation :

-

Amidation :

Key Reaction Conditions and Yields

*Yields inferred from analogous reactions.

Reactivity and Functional Group Transformations

-

Hydroxyl group :

-

Sulfonamide group :

-

Benzamide core :

Spectroscopic Characterization (Hypothetical)

| Technique | Key Data |

|---|---|

| ¹H NMR | δ 10.2 (s, 1H, OH), 8.1 (s, 1H, Ar-H), 7.6–7.3 (m, 5H, Ph), 3.6 (m, 8H, morpholine) |

| FT-IR | 1670 cm⁻¹ (C=O), 1340 cm⁻¹ (S=O), 3250 cm⁻¹ (N-H) |

| LC-MS | [M+H]⁺ = 373.3 |

This synthesis and reactivity profile integrates methodologies from sulfonamide-based drug development , Fries rearrangement , and benzamide functionalization . Further experimental validation is required to confirm yields and optimize conditions.

Scientific Research Applications

2-Hydroxy-5-(morpholinosulfonyl)-N-phenylbenzamide has numerous applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.

Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-hydroxy-5-(morpholinosulfonyl)-N-phenylbenzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, it may interfere with cellular signaling pathways, resulting in antimicrobial or anticancer activities. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Pharmacological Activities

Antibacterial and Antifungal Activities

- N-Phenylbenzamide Derivatives (3a–e) : These compounds exhibit moderate broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria, with zones of inhibition weaker than streptomycin or micafungin. Their hydrophilic nature (log BB < −0.113) limits blood-brain barrier (BBB) penetration, restricting utility to systemic infections .

- 2-Hydroxy-5-(morpholinosulfonyl)-N-phenylbenzamide: While direct antibacterial data are unavailable, the morpholinosulfonyl group may enhance solubility compared to simpler sulfonyl analogs (e.g., methanesulfonyl in 5-Chloro-2-hydroxy-N-[4-(methanesulfonyl)phenyl]benzamide) .

Antiviral Activity

- 3-Amino-N-(4-bromophenyl)-4-methoxybenzamide (1e): Shows potent anti-EV71 activity (IC50 = 5.7–12 μM) and low cytotoxicity (TC50 = 620 μM), attributed to the electron-withdrawing bromo and methoxy groups .

- Novel Furanylbenzamide Derivatives (e.g., SBI-3192, SBI-4232): Target oncogenic SHP2 in leukemia, with furanyl and oxocycloalkylidene groups critical for enzyme inhibition . The morpholinosulfonyl group in the target compound may similarly modulate kinase or phosphatase interactions, though specific data are lacking.

Structural Impact on Solubility and Distribution

- Hydrophilicity: N-Phenylbenzamides with amino or amide groups (e.g., 3a–e) are hydrophilic, favoring plasma over tissue distribution . The morpholinosulfonyl group likely exacerbates this trend, reducing lipid membrane permeability.

Key Structural Comparisons

Biological Activity

2-Hydroxy-5-(morpholinosulfonyl)-N-phenylbenzamide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula and a molecular weight of 348.41 g/mol. Its structure features a phenyl group, a morpholino sulfonyl moiety, and a hydroxyl group, which are crucial for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 348.41 g/mol |

| Solubility | Soluble in DMSO |

The biological activity of 2-hydroxy-5-(morpholinosulfonyl)-N-phenylbenzamide is primarily attributed to its role as an enzyme inhibitor. It has been shown to interact with various molecular targets, disrupting key metabolic pathways. The inhibition of enzymes involved in glycosylation processes has been particularly noted, which can lead to significant therapeutic effects in diseases characterized by aberrant glycosylation patterns .

Anticancer Properties

Recent studies have indicated that this compound exhibits anticancer activity through multiple mechanisms:

- Inhibition of Cell Proliferation : In vitro assays demonstrate that the compound inhibits the proliferation of several cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values indicating potent activity .

- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells by modulating key apoptotic pathways, including the activation of caspases and alteration of Bcl-2 family protein expressions .

Antimicrobial Activity

In addition to its anticancer effects, 2-hydroxy-5-(morpholinosulfonyl)-N-phenylbenzamide has demonstrated antimicrobial properties. It exhibits significant antibacterial and antifungal activities against various pathogens, highlighting its potential as an antimicrobial agent .

Case Studies

- Anticancer Efficacy : A study investigated the efficacy of 2-hydroxy-5-(morpholinosulfonyl)-N-phenylbenzamide against human glioma cell lines. The results showed a marked decrease in cell viability with an IC50 value of approximately 15 µM, suggesting strong anticancer potential .

- Mechanistic Insights : Another research focused on the compound's ability to disrupt glycosylation pathways in cancer cells. The findings indicated that treatment with this compound led to reduced glycosylation levels of surface proteins, which are critical for tumor progression and metastasis .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-hydroxy-5-(morpholinosulfonyl)-N-phenylbenzamide, and how can purity be optimized?

- Methodology :

- Start with sulfonylation of 5-hydroxy-N-phenylbenzamide using morpholine sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine as a catalyst).

- Monitor reaction progress via TLC or HPLC.

- Purify via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve ≥95% purity .

- Validate purity using -NMR, -NMR, and high-resolution mass spectrometry (HRMS).

Q. Which crystallographic software tools are suitable for resolving the crystal structure of this compound?

- Methodology :

- Use SHELX (SHELXL for refinement, SHELXS for structure solution) for small-molecule crystallography due to its robustness in handling twinned or high-resolution data .

- Pair with WinGX or ORTEP-3 for graphical representation and thermal ellipsoid modeling .

- Validate hydrogen bonding and sulfonyl group geometry using Mercury (CCDC) for intermolecular interaction analysis.

Q. How can nuclear magnetic resonance (NMR) spectroscopy distinguish the morpholinosulfonyl group in this compound?

- Methodology :

- Identify the morpholine ring protons ( ppm for CH-N and ppm for CH-O).

- Confirm sulfonyl group presence via -NMR ( ppm for SO-linked carbons).

- Use - HSQC to resolve overlapping signals in aromatic regions.

Advanced Research Questions

Q. What experimental strategies can address contradictory data in pharmacological studies involving benzamide derivatives (e.g., off-target effects)?

- Methodology :

- Case Study : GW9662 (a structurally related N-phenylbenzamide) was shown to activate PPARδ instead of inhibiting PPARγ in macrophages, highlighting the need for orthogonal validation .

- Approach :

- Perform siRNA knockdown of PPAR isoforms to confirm target specificity.

- Use isothermal titration calorimetry (ITC) to measure binding affinities.

- Combine transcriptomic profiling (RNA-seq) with pathway enrichment analysis to identify unintended signaling cascades.

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound in anticancer research?

- Methodology :

- Modify the hydroxy and morpholinosulfonyl groups to assess impact on cytotoxicity (e.g., replace morpholine with piperazine or thiomorpholine) .

- Screen derivatives against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays, with imatinib or nilotinib as positive controls.

- Corrogate SAR data with molecular docking (AutoDock Vina) to predict interactions with kinases or DNA repair enzymes.

Q. What analytical techniques are critical for detecting degradation products during stability studies?

- Methodology :

- Use LC-MS/MS to identify hydrolytic degradation (e.g., cleavage of the sulfonamide bond under acidic conditions).

- Accelerated stability testing (40°C/75% RH) with periodic sampling over 4 weeks.

- Compare degradation profiles with reference standards (e.g., 2-hydroxy-N-phenylbenzamide) .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in crystallographic data (e.g., disorder in the morpholine ring)?

- Methodology :

- Apply SHELXL constraints to model partial occupancy or rotational disorder .

- Validate with Hirshfeld surface analysis to assess packing effects.

- Cross-reference with DFT-calculated geometries (Gaussian 16) for bond length/angle validation.

Q. Why might biological assays yield conflicting results for benzamide derivatives, and how can this be mitigated?

- Root Cause : Off-target interactions (e.g., PPARδ activation in GW9662) or solvent-dependent aggregation .

- Mitigation :

- Use dynamic light scattering (DLS) to detect compound aggregation.

- Include counter-screens against unrelated targets (e.g., GPCRs) to rule out promiscuity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.